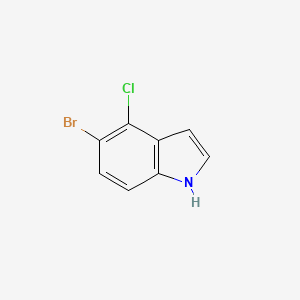

5-bromo-4-chloro-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Materials Science

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. lookchem.com Its unique bicyclic structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, imparts a range of physicochemical properties that make it a versatile building block in drug discovery and materials science. lookchem.com In medicinal chemistry, the indole core is a constituent of numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. lookchem.com The ability of the indole ring to participate in various interactions with biological targets, such as hydrogen bonding and π-stacking, contributes to its pharmacological efficacy.

In the realm of materials science, indole-based compounds are explored for their potential in creating organic semiconductors, fluorescent probes, and dyes. smolecule.comnih.gov The electron-rich nature of the indole system allows for the tuning of its electronic and optical properties through chemical modification, making it a valuable component in the design of advanced materials. smolecule.com

Overview of 5-Bromo-4-chloro-1H-indole as a Key Halogenated Indole Core

This compound is a halogenated derivative of indole that serves as a crucial intermediate in the synthesis of a variety of functional molecules. lookchem.commedchemexpress.com The introduction of bromine and chlorine atoms onto the indole ring significantly influences the compound's reactivity, lipophilicity, and electronic properties. nih.gov These modifications make this compound a valuable precursor for developing targeted therapeutic agents and specialized materials. Its derivatives have been investigated for their roles as kinase inhibitors, anticancer agents, and antiviral compounds. Furthermore, this core structure is utilized in the creation of chromogenic and fluorescent substrates for biochemical assays. nih.govchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHJTELEAIHBJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 5 Bromo 4 Chloro 1h Indole

The fundamental properties of 5-bromo-4-chloro-1H-indole are summarized in the table below, based on computational data. medchemexpress.com

| Property | Value |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 217656-69-4 |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 228.92939 g/mol |

| Topological Polar Surface Area | 15.8 Ų |

| Heavy Atom Count | 11 |

Chemical Reactivity and Transformation Studies of 5 Bromo 4 Chloro 1h Indole

Oxidation Reactions and Indigo (B80030) Dye Formation

Oxidation of 5-bromo-4-chloro-1H-indole and its derivatives is a key transformation, leading to the formation of indigo dyes. This process is of significant interest in histochemistry and molecular biology for the detection of enzymatic activity. researchgate.net

The oxidation of this compound leads to the formation of the intensely colored compound 5,5′-dibromo-4,4′-dichloro-indigo. smolecule.com This reaction typically proceeds through the dimerization of the initial oxidation product. wikipedia.org For instance, when derivatives like 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) are hydrolyzed by the enzyme β-galactosidase, 5-bromo-4-chloro-3-hydroxyindole is released. avantorsciences.com This intermediate then undergoes spontaneous dimerization and oxidation to form the insoluble, blue 5,5′-dibromo-4,4′-dichloro-indigo. wikipedia.orgavantorsciences.com This transformation is the basis for blue-white screening in molecular cloning. avantorsciences.com

Similarly, the hydrolysis of 5-bromo-4-chloro-3-indolyl-β-D-glucuronide by β-glucuronidase also yields an intermediate that oxidizes to the same dichloro-dibromoindigo dye.

Reaction Scheme: Oxidation to Indigo Dye

| Reactant | Enzyme/Condition | Product |

|---|---|---|

| 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside | β-galactosidase | 5,5′-dibromo-4,4′-dichloro-indigo wikipedia.orgavantorsciences.com |

Nucleophilic Substitution Reactions on Halogenated Indole (B1671886) Rings

The halogen substituents on the indole ring of this compound and its derivatives are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, making it a valuable building block in organic synthesis. For example, the bromine atom at the 5-position can be displaced by amines or alkoxides, often facilitated by palladium catalysis. This type of reaction is crucial for creating diverse molecular architectures. In some cases, the halogen atoms can undergo nucleophilic substitution, which is a key step in the synthesis of more complex indole derivatives. smolecule.comevitachem.com

Electrophilic Aromatic Substitution on the Indole Moiety

The indole ring is electron-rich, making it prone to electrophilic aromatic substitution. smolecule.com The positions of substitution are influenced by the existing substituents. In the case of this compound, the electron-withdrawing nature of the halogens can direct incoming electrophiles. For instance, further halogenation can occur under specific conditions. The inherent reactivity of the indole nucleus towards electrophiles is a fundamental aspect of its chemistry, allowing for the synthesis of a wide array of substituted indoles. nih.gov

Condensation Reactions Leading to Complex Heterocyclic Structures

This compound and its derivatives can participate in condensation reactions to form more complex heterocyclic systems. smolecule.com These reactions often involve the active methylene (B1212753) group at the C2 position or the N-H group of the indole ring. For example, condensation of 5-bromo-1H-indole-2-carboxylates with various amines can lead to the formation of amide derivatives, which can be further cyclized. d-nb.info Another example involves the reaction of 5-bromo isatin (B1672199) derivatives with other reagents to synthesize new heterocyclic compounds like thiazole (B1198619) and oxadiazole derivatives. researchgate.net

Examples of Condensation Reactions:

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid | Amines | Indole-2-carboxamides d-nb.info |

| N-(α-chloro aceto)-3-(tolyl imino)-5-bromo-2-oxo-indole | Substituted 2-aminobenzothiazole | New thiazole derivatives researchgate.net |

Hydrolysis Reactions of Ester and Glycosidic Bonds in Derivatives

Derivatives of this compound containing ester or glycosidic linkages are important substrates in various biochemical assays. The hydrolysis of these bonds is often catalyzed by specific enzymes, leading to the release of the indolyl moiety.

The hydrolysis of ester derivatives, such as (5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate (B85987), is catalyzed by carboxylesterases. This cleavage yields the corresponding indole and a fatty acid.

Glycosidic bond hydrolysis is a key reaction for chromogenic substrates used in molecular biology. For example, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide is hydrolyzed by β-glucuronidase, cleaving the glucuronide moiety. Similarly, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) is a well-known substrate for β-galactosidase, which cleaves the β-glycosidic bond. ebi.ac.uk

Enzymatic Hydrolysis of this compound Derivatives:

| Derivative | Enzyme | Products |

|---|---|---|

| (5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate | Carboxylesterase | 5-bromo-4-chloro-1H-indol-3-ol and hexadecanoic acid |

| 5-bromo-4-chloro-3-indolyl-β-D-glucuronide | β-glucuronidase | 5-bromo-4-chloro-3-hydroxyindole and glucuronic acid |

Theoretical and Computational Investigations on 5 Bromo 4 Chloro 1h Indole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 5-bromo-4-chloro-1H-indole, DFT calculations, often using the B3LYP functional with various basis sets, provide insights into its optimized geometry and electronic characteristics. nih.govnih.gov These theoretical calculations are generally in good agreement with experimental data where available. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.govajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govsemanticscholar.org

For halogenated indole (B1671886) derivatives, HOMO energy levels typically range from -5.26 to -5.36 eV, and LUMO energies are between -0.75 to -1.21 eV. smolecule.com The corresponding HOMO-LUMO energy gaps for these substituted indoles are calculated to be in the range of 4.05 to 4.56 eV. smolecule.com In one study on a related bromo-indoline dione (B5365651) derivative, the HOMO and LUMO energies were found to be -7.4517 eV and -0.9115 eV, respectively, resulting in an energy gap of 6.5402 eV. nih.gov Another study on a different complex indole derivative reported HOMO and LUMO energies of -8.43 eV and -0.4 eV. mdpi.com The specific values for this compound will depend on the computational method and basis set used.

| Property | 5-Bromo-7-fluoro-1H-indole | 4-Bromo-7-fluoro-1H-indole | 7-Bromo-5-fluoro-1H-indole |

|---|---|---|---|

| HOMO Energy (eV) | -5.26 | -5.30 | -5.36 |

| LUMO Energy (eV) | -0.75 | -1.21 | -0.80 |

| Energy Gap (eV) | 4.51 | 4.09 | 4.56 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents regions of low electron density (positive potential), prone to nucleophilic attack. mdpi.com

In a typical MEP analysis, the red, electron-rich areas are often located around electronegative atoms like oxygen and nitrogen, as well as the π-system of the aromatic ring, indicating nucleophilic character. mdpi.com Conversely, the blue, electron-deficient regions are usually found around hydrogen atoms, signifying electrophilic sites. mdpi.com For this compound, the electronegative bromine and chlorine atoms would also influence the electrostatic potential distribution.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, including lone pairs and bonds, within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds and lone pairs. uni-muenchen.dewisc.edu This analysis is instrumental in studying intramolecular interactions, charge transfer, and the stability arising from these interactions. uni-muenchen.deacs.org

Global and Local Reactivity Descriptors

Chemical reactivity can be quantified using various descriptors derived from DFT calculations. These descriptors can be global, applying to the molecule as a whole, or local, specific to individual atoms or functional groups. mdpi.comresearchgate.net

Electronic Chemical Potential (μ), Chemical Hardness (η), Global Electrophilicity (ω), and Global Nucleophilicity (N)

Global reactivity descriptors provide a general measure of a molecule's reactivity. researchgate.net They are calculated from the energies of the HOMO and LUMO. semanticscholar.orgresearchgate.net

Electronic Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Hardness measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A smaller hardness value indicates a more reactive molecule.

Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Global Nucleophilicity (N): This descriptor measures the electron-donating ability of a molecule.

| Descriptor | Value (eV) |

|---|---|

| HOMO energy | -6.84 |

| LUMO energy | -2.62 |

| Energy gap | 4.22 |

| Chemical hardness | 2.11 |

| Chemical potential | -4.73 |

| Electrophilicity index | 5.30 |

Fukui Functions and Dual Descriptors for Local Reactivity

The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov It can be used to predict sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). acs.org The sites with the highest values of the respective Fukui function are predicted to be the most reactive for that type of attack. acs.org

Dual descriptors provide an even more refined picture of local reactivity by simultaneously considering both electron-donating and electron-accepting capabilities. These descriptors can be particularly useful for understanding complex reactions where both nucleophilic and electrophilic interactions are at play. nih.gov

Intermolecular Interactions and Supramolecular Architecture

The three-dimensional arrangement of molecules in a crystal, known as the supramolecular architecture, is governed by a complex network of intermolecular interactions. eurjchem.com For this compound, computational methods provide profound insights into these forces, explaining the stability and structure of its crystalline form.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density into molecular fragments. The properties of this surface are then used to understand how adjacent molecules interact.

The analysis involves mapping normalized contact distances (dnorm) onto the surface. The dnorm function uses the distances from the surface to the nearest atom inside (di) and outside (de) the surface, along with the van der Waals (vdW) radii of the atoms. Red regions on the dnorm map indicate intermolecular contacts that are shorter than the sum of the vdW radii, representing strong interactions like hydrogen bonds. White areas denote contacts approximately equal to the vdW separation, while blue areas signify longer, weaker contacts. nih.gov

In crystal structures of related bromo-substituted indole derivatives, several key interactions are consistently observed. nih.goviucr.org The most significant contributions often come from H···H, C···H/H···C, and O···H/H···O contacts (if applicable). iucr.org Halogen-involved contacts, such as Br···H/H···Br, also play a crucial role in the supramolecular assembly. frontiersin.org For instance, in N,N-bis{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, O···H/H···O and C···H/H···C contacts contribute 27.2% and 16.2%, respectively, to the Hirshfeld surface. nih.gov In another related structure, H···H contacts accounted for 48.6% of the surface area, highlighting the importance of van der Waals forces. iucr.org

| Interaction Type | Typical Contribution Range (%) | Significance |

|---|---|---|

| H···H | 25 - 50% | Represents van der Waals forces and general packing efficiency. iucr.orgiucr.org |

| C···H/H···C | 15 - 25% | Indicates C-H···π interactions and other weak hydrogen bonds. nih.gov |

| Br···H/H···Br | 5 - 15% | Highlights the role of halogen atoms in directing crystal packing. nih.govfrontiersin.org |

| O···H/H···O | 10 - 30% | Significant in structures with oxygen atoms, indicating hydrogen bonding. nih.goviucr.org |

| C···C | 5 - 15% | Suggests the presence of π-π stacking interactions between aromatic rings. iucr.org |

While Hirshfeld analysis identifies the types of intermolecular contacts, energy framework calculations quantify the strength of these interactions. This method, often performed using density functional theory (DFT), calculates the pairwise interaction energies between a central molecule and its neighbors in the crystal lattice. researchgate.net The resulting energies are partitioned into electrostatic, polarization, dispersion, and repulsion components. researchgate.net

These energies are visualized as "frameworks," where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear visual representation of the dominant forces stabilizing the crystal structure.

For molecular crystals like substituted indoles, dispersion forces are often the most significant contributor to the total interaction energy, even in the presence of hydrogen bonds. frontiersin.orgiucr.org For example, in a study of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the largest interaction energies (up to -60.8 kJ mol⁻¹) were associated with the pairing of antiparallel indole systems, driven primarily by dispersion. iucr.org In another case, the total dispersion energy within the crystal packing was calculated to be -267.7 kJ mol⁻¹, far exceeding other energy components. iucr.org These calculations reveal the energetic hierarchy of interactions, showing how π–π stacking, hydrogen bonds, and halogen bonds collectively create a stable supramolecular architecture. iucr.org

| Interaction Motif | Interaction Type | Typical Energy Range (kJ mol⁻¹) |

|---|---|---|

| Indole-Indole Pairing | π-π Stacking / Dispersion | -45 to -65 |

| Phenyl-Indole Stacking | π-π Stacking / C-H···π | -20 to -35 |

| N-H···O / O-H···N | Hydrogen Bond | -15 to -30 |

| C-H···O / C-H···Br | Weak Hydrogen Bond | -10 to -25 |

Theoretical Spectroscopic Analysis (e.g., NMR, FT-IR, UV-Vis)

Computational chemistry provides essential tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can calculate spectroscopic data that complements and validates experimental findings. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP. researchgate.net The calculations are performed on the molecule's optimized geometry. The computed chemical shifts are then compared to experimental values, often showing a strong correlation that confirms the proposed molecular structure. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield a set of fundamental vibrational modes for the molecule. nih.gov Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed values are typically multiplied by a scaling factor to improve agreement with experimental FT-IR spectra. researchgate.net This analysis allows for the precise assignment of vibrational bands to specific functional groups, such as the N-H stretch of the indole ring, C-H stretches of the aromatic system, and vibrations involving the C-Br and C-Cl bonds. researchgate.net

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Theoretical Assignment |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Stretching vibration of the indole amine group. |

| Aromatic C-H Stretch | 3000 - 3150 | Stretching vibrations of C-H bonds on the benzene (B151609) and pyrrole (B145914) rings. researchgate.net |

| C=C Ring Stretch | 1550 - 1650 | Stretching vibrations within the aromatic rings. |

| C-N Stretch | 1200 - 1350 | Stretching vibration of the carbon-nitrogen bond in the pyrrole ring. |

| C-Cl Stretch | 700 - 850 | Stretching vibration of the carbon-chlorine bond. |

| C-Br Stretch | 500 - 650 | Stretching vibration of the carbon-bromine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption properties of a molecule can be predicted using Time-Dependent DFT (TD-DFT) calculations. researchgate.net This method provides information about the electronic transitions between molecular orbitals, particularly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The calculated absorption maxima (λmax) and the corresponding oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophoric properties of the compound. acs.org The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's electronic excitability and chemical reactivity. dntb.gov.ua

Applications of 5 Bromo 4 Chloro 1h Indole in Advanced Research

Biochemical Assay Development and Enzymatic Applications

Derivatives of 5-bromo-4-chloro-1H-indole are pivotal in creating visible or otherwise detectable signals upon enzymatic action. smolecule.com This property makes them invaluable tools in molecular biology, histochemistry, and clinical diagnostics for identifying and quantifying enzyme activity.

Chromogenic Substrates for Enzyme Activity Detection

The core principle behind the use of this compound derivatives as chromogenic substrates lies in their enzymatic cleavage. This reaction releases the 5-bromo-4-chloro-3-indoxyl core, which then undergoes oxidation and dimerization to form a intensely colored, insoluble precipitate, most commonly a blue indigo (B80030) dye. smolecule.comresearchgate.net This localized color formation provides a clear and direct visualization of enzyme activity.

A prominent application of this compound is in the synthesis of 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP). BCIP is a widely used chromogenic substrate for the enzyme alkaline phosphatase (ALP). wikipedia.orgcymitquimica.com In the presence of ALP, the phosphate group is hydrolyzed from BCIP, initiating the cascade that results in a colored precipitate. cymitquimica.comevitachem.com This reaction is frequently employed in techniques such as Western blotting, immunohistochemistry, and in situ hybridization. wikipedia.org To enhance the visibility of the product, BCIP is often used in conjunction with nitro blue tetrazolium chloride (NBT), which upon reduction by the liberated indoxyl, forms a dark blue, insoluble diformazan precipitate. wikipedia.orgsigmaaldrich.com

Table 1: Key Substrates for Alkaline Phosphatase

| Substrate Name | Common Abbreviation | Enzyme Detected | Application |

|---|---|---|---|

| 5-Bromo-4-chloro-3-indolyl phosphate | BCIP, X-phosphate | Alkaline Phosphatase (ALP) | Western blotting, Immunohistochemistry, In situ hybridization |

| 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine (B81030) salt | BCIP p-toluidine salt | Alkaline Phosphatase (ALP) | Biochemical assays |

| 5-Bromo-4-chloro-3-indolyl phosphate disodium (B8443419) salt | BCIP disodium salt | Alkaline Phosphatase (ALP) | Colorimetric detection in immunoblot procedures |

For the detection of esterase activity, 5-bromo-4-chloro-3-indolyl acetate (B1210297) serves as an effective chromogenic substrate. srlchem.com Esterases cleave the acetate group from the molecule, releasing the indoxyl derivative that subsequently forms a colored product. biosynth.com This method is utilized in various research and diagnostic contexts, including the detection of leukocyte esterase activity in urine as an indicator of inflammation or urinary tract infections. yacooscience.com Other ester derivatives, such as 5-bromo-4-chloro-3-indolyl butyrate (B1204436) and 5-bromo-4-chloro-3-indolyl nonanoate (B1231133), are also employed to detect esterase and lipase (B570770) activity. medchemexpress.com

The sodium salt of 5-bromo-4-chloro-3-indolyl phosphate is a key reagent in phosphatase assays. medchemexpress.comcymitquimica.com Its solubility in aqueous solutions makes it a convenient substrate for various biochemical and molecular biology applications. cymitquimica.com Upon interaction with phosphatases, the substrate is converted into a product that can be measured, often spectrophotometrically. medchemexpress.commedchemexpress.com This allows for the quantification of phosphatase activity, which is crucial for studying signal transduction pathways and other cellular processes. medchemexpress.com The disodium salt is particularly noted for its use in histochemical staining to visualize enzyme activity in tissues and cells. cymitquimica.com

5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-glucosaminide is a chromogenic substrate specifically designed for the detection of N-acetyl-beta-D-glucosaminidase (NAG) activity. gbiosciences.com NAG, a lysosomal enzyme, cleaves the N-acetyl-beta-D-glucosaminide moiety, leading to the formation of a blue precipitate. gbiosciences.comgbiosciences.com Elevated levels of NAG in bodily fluids can be indicative of certain medical conditions, making this assay a useful diagnostic tool. sigmaaldrich.comsumitbiomedical.com

Perhaps the most well-known derivative is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, commonly known as X-gal. gendepot.commpbio.com X-gal is an indispensable tool in molecular biology for detecting β-galactosidase activity, often used in cloning experiments for blue-white screening. mpbio.compromega.com When foreign DNA is successfully inserted into the lacZ gene of a plasmid, the gene is disrupted, and functional β-galactosidase is not produced. gendepot.com Bacterial colonies containing such recombinant plasmids will remain white when grown on media containing X-gal. gendepot.com Conversely, colonies with a non-disrupted lacZ gene will produce β-galactosidase, which cleaves X-gal to produce a characteristic insoluble blue precipitate. gendepot.comserva.deebi.ac.uk

Table 2: Summary of Chromogenic Substrates and Their Applications

| Derivative of this compound | Common Name/Abbreviation | Target Enzyme | Application | Resulting Color |

|---|---|---|---|---|

| 5-Bromo-4-chloro-3-indolyl phosphate | BCIP | Alkaline Phosphatase | Blotting, Histochemistry | Blue/Purple wikipedia.orgsigmaaldrich.com |

| 5-Bromo-4-chloro-3-indolyl acetate | X-Acetate | Esterase | Histochemistry, Urinalysis | Blue-green biosynth.com |

| Sodium 5-bromo-4-chloro-3-indolyl phosphate | BCIP-Na | Phosphatase | Biochemical Assays | Yellow (spectrophotometric) or Colored Precipitate medchemexpress.com |

| 5-Bromo-4-chloro-3-indoxyl-N-acetyl-beta-D-glucosaminide | - | N-acetyl-beta-D-glucosaminidase (NAG) | Histochemistry, Diagnostics | Blue gbiosciences.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-gal | β-galactosidase | Molecular Cloning (Blue-White Screening) | Blue gendepot.comebi.ac.uk |

| 5-Bromo-4-chloro-3-indolyl butyrate | X-Butyrate | Esterase, Lipase | Enzymology, Histochemistry | Blue-green |

| 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | - | β-galactosidase, α-chymotrypsin, β-glucuronidase | Enzyme Detection | Fluorescent product medchemexpress.com |

Histochemical Staining Procedures

The chromogenic properties of this compound derivatives make them excellent reagents for histochemical staining. These compounds are widely used to visualize the localization and activity of various enzymes within tissues and cells. dtic.mil For instance, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) is a well-known substrate for β-galactosidase. thermofisher.comebi.ac.uksigmaaldrich.com When β-galactosidase cleaves X-gal, it produces an intensely blue, insoluble precipitate at the site of enzymatic activity. thermofisher.comebi.ac.uksigmaaldrich.com This allows for precise localization of the enzyme in tissue sections and is a common technique in reporter gene assays to study gene expression. ebi.ac.ukontosight.ai

Similarly, other glycoside, phosphate, and ester derivatives of this compound are used to detect a range of enzymes, including:

β-Glucuronidase caymanchem.comgoogle.com

β-D-Fucosidase dtic.mil

Esterases biosynth.comchemimpex.com

The resulting insoluble colored precipitate from these enzymatic reactions provides a stable and finely granular stain, facilitating detailed microscopic examination. dtic.mil

Role in Studying Signal Transduction Pathways

This compound derivatives are also valuable tools for investigating signal transduction pathways. medchemexpress.com Phosphatase enzymes play a critical role in cellular signaling by regulating the phosphorylation state of proteins. Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a chromogenic substrate for phosphatases. medchemexpress.commedchemexpress.com When this substrate is dephosphorylated by a phosphatase, the resulting indoxyl derivative forms a colored product that can be measured spectrophotometrically or fluorometrically. medchemexpress.commedchemexpress.com This allows researchers to quantify phosphatase activity, which is essential for understanding the signaling cascades they regulate.

Furthermore, a specific derivative, 5-bromo-4-chloro-3-indolyl 1,3-diacetate (CAC-0982), has been shown to suppress the activation of Fyn kinase in mast cells. nih.gov Fyn kinase is involved in the IgE-mediated allergic response signaling pathway. By inhibiting Fyn and its downstream signaling molecules, CAC-0982 demonstrates the potential of indole (B1671886) compounds to modulate specific signal transduction pathways, making them useful for studying these complex cellular processes. nih.gov

Application in Enzyme Kinetics and Protein-Ligand Interaction Studies

Derivatives of this compound are frequently used in studies of enzyme kinetics and protein-ligand interactions. medchemexpress.comcymitquimica.commedchemexpress.com The chromogenic and fluorogenic nature of the products formed upon enzymatic cleavage allows for real-time monitoring of enzyme activity. medchemexpress.commedchemexpress.com This is fundamental for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the efficiency and mechanism of an enzyme.

The halogen substituents (bromine and chlorine) on the indole ring can enhance the binding affinity and specificity of these compounds to biological targets like enzymes and receptors. cymitquimica.comsmolecule.com This makes them useful as molecular probes to study the interactions between a ligand (the indole derivative) and a protein. Understanding these interactions is crucial for drug design and development.

Medicinal Chemistry Research and Pharmacological Applications

Anticancer Properties and Mechanisms

Derivatives of this compound have emerged as a class of compounds with significant potential in anticancer research. smolecule.com Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells and exhibit cytotoxic effects against various cancer cell lines.

One area of investigation involves their role as inhibitors of specific signaling pathways that are crucial for cancer cell proliferation and survival. The unique halogen substituents on the indole ring are thought to enhance their binding affinity to biological targets, thereby influencing these molecular pathways. smolecule.com

Research on related indole derivatives has highlighted several mechanisms through which they exert their anticancer effects. For example, certain 1H-indole-2,3-dione 3-thiosemicarbazone derivatives have been evaluated for their cytotoxic effects on HeLa cells (human cervix carcinoma). researchgate.net One such derivative, with a bromine substitution, was identified as the most potent antiproliferative compound among those tested. researchgate.net

Another study focused on a series of (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides. derpharmachemica.com Several compounds in this series were found to be active and showed dose-dependent cytotoxicity against Peripheral Blood Mononuclear Cells (PBMCs). derpharmachemica.com

The table below summarizes some of the research findings on the anticancer potential of this compound and its derivatives.

| Compound/Derivative | Cancer Cell Line/Model | Observed Effect | Potential Mechanism |

| 5-bromo-4-chloro-1H-indol-3-ol | General cancer cells | May induce apoptosis. | Inhibition of specific signaling pathways involved in cell proliferation and survival. |

| This compound-3-carbaldehyde derivatives | Pathogenic bacteria and cancer cell lines | Promising results against these cells. smolecule.com | Enhanced binding affinity to biological targets due to halogen substituents. smolecule.com |

| 2-(5-bromo-2oxoindolin-3-ylidene)-N-(4-sulfamoyl-phenyl) hydrazino carbothioamide | Human cervix carcinoma (HeLa) cells | Induces apoptosis. researchgate.net | Not specified. |

| (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides | Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent cytotoxicity. derpharmachemica.com | Not specified. |

These findings underscore the potential of this compound derivatives as a scaffold for the development of new anticancer agents. Further research is needed to fully elucidate their mechanisms of action and to explore their therapeutic potential.

Table of Chemical Compounds

| Chemical Name |

| 1-Acetyl-5-Bromo-6-Chloro-lndol-3-OI |

| 1-Bromo-2,3,4,6-Tetra-0-Acetyl-α-D-Galactopyranoside |

| 2,3-dehydro-2-deoxy-N-acetylneuraminic acid |

| 2-(5-bromo-2oxoindolin-3-ylidene)-N-(4-sulfamoyl-phenyl) hydrazino carbothioamide |

| 5,5′-dibromo-4,4′-dichloro-indigo |

| 5-bromo-1H-indole-3-ol |

| 5-bromo-2,3-diphenyl-1H-indole |

| 5-bromo-3-indolyl phosphate |

| 5-bromo-4-chloro-1H-indol-3-ol |

| 5-bromo-4-chloro-1H-indol-3-yl nonanoate |

| 5-bromo-4-chloro-1H-indol-3-yl phosphate |

| 5-bromo-4-chloro-1H-indol-3-yl phosphate sodium |

| 5-bromo-4-chloro-1H-indol-3-yl-β-D-cellotetraoside |

| 5-bromo-4-chloro-1H-indol-3-yl-β-D-mannopyranoside |

| 5-bromo-4-chloro-1H-indol-3-yl-β-D-xylopyranoside |

| 5-bromo-4-chloro-3-indolyl 1,3-diacetate (CAC-0982) |

| 5-bromo-4-chloro-3-indolyl A-D-mannopyranoside |

| 5-bromo-4-chloro-3-indolyl butyrate |

| 5-bromo-4-chloro-3-indolyl palmitate (BCIN) |

| 5-bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid (X-Neu5Ac) |

| 5-bromo-4-chloro-3-indolyl-β-D-cellobioside |

| 5-bromo-4-chloro-3-indolyl-β-D-fucopyranoside |

| 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) |

| 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GLUC) |

| 5-bromo-4-chloro-3-indolyl-β-D-lactopyranoside (X-Lactose) |

| 5-bromo-4-chloro-3-indoxyl-1-acetate |

| 5-bromo-5-chloro-2-carboxy)phenylglycine |

| 5-bromo-6-chloro-1H-indol-3-yl acetate |

| 5-bromo-6-chloro-1H-indol-3-yl α-D-galactopyranoside |

| 5-bromo-6-chloro-1H-indol-3-yl-α-D-mannopyranoside |

| 5-bromo-6-chloro-3-indoxyl butyrate |

| 6-chloro-1H-indol-3-yl β-D-glucopyranoside |

| (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazide |

| Fast Red Violet LB |

| Fyn kinase |

| Indole |

| LAT |

| Masupirdine |

| N-bromosuccinimide (NBS) |

| Phenylhydrazine |

| Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate (B86663) (BCIS) |

| Sodium 5-bromo-1H-indol-3-yl phosphate |

| Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate |

| Syk |

| sulfuryl chloride (SO₂Cl₂) |

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, showing efficacy against a range of pathogenic bacteria and fungi.

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. nih.gov Derivatives of 5-bromoindole (B119039) have shown promising results in this area. In one study, a series of ten 5-bromoindole-2-carboxamides were synthesized and evaluated for their activity against several pathogenic Gram-negative bacteria. ilo.orgcolab.ws Several of these compounds exhibited high antibacterial activity, with some showing greater potency than the standard antibiotics gentamicin (B1671437) and ciprofloxacin (B1669076) against Escherichia coli and Pseudomonas aeruginosa. ilo.orgcolab.wsconsensus.app Another study on 5-bromo-N`-(4-aryl-1, 3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives also reported promising antibacterial activity. mdpi.com

Table 1: Antibacterial Activity of 5-Bromoindole-2-carboxamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| 7a-c, 7g, 7h | Klebsiella pneumoniae | 0.35–1.25 | nih.gov, smolecule.com |

| 7a-c, 7g, 7h | Escherichia coli | 0.35–1.25 | nih.gov, smolecule.com |

| 7a-c, 7g, 7h | Pseudomonas aeruginosa | 0.35–1.25 | nih.gov, smolecule.com |

| 7a-c, 7g, 7h | Salmonella Typhi | 0.35–1.25 | nih.gov, smolecule.com |

In addition to antibacterial effects, indole derivatives have been recognized for their antifungal properties, particularly against opportunistic pathogens like Candida albicans. Various studies have highlighted the potential of these compounds to combat fungal infections. nih.gov Research has shown that certain indole derivatives exhibit strong antifungal activity against C. albicans. One study reported that a novel indole containing a triazole motif was highly effective against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 2 µg/mL. nih.gov Other poly-substituted indole derivatives have also been screened and found to be active against C. albicans. nih.gov

Antiviral Activity (e.g., Hepatitis C virus)

The indole nucleus is a recognized pharmacophore in the design of antiviral agents, and derivatives of this compound have shown promise in this domain. Research has indicated that the indole core itself may be a key antiviral component. For instance, studies on the broad-spectrum antiviral Arbidol revealed that the removal of its 6-bromo and 5-hydroxy groups did not diminish its efficacy against the Hepatitis C virus (HCV), suggesting the indole structure is the primary driver of its activity. nih.gov

Derivatives of this compound are being actively investigated as potential inhibitors of HCV. google.com The structure can be chemically modified to enhance its antiviral properties and improve its pharmacokinetic profile. chemshuttle.com For example, synthetic efforts have produced bis-benzimidazole analogues from indole precursors that exhibit significant antiviral activity against HCV. Furthermore, research into HCV NS3 helicase inhibitors has identified tropolone (B20159) derivatives and other compounds that show anti-HCV activity, providing a broader context for the types of molecules being explored. nih.gov The versatility of the indole scaffold allows for the synthesis of a wide array of derivatives, including those with substitutions at various positions, which have been evaluated for their activity against viruses like HIV-1 and SARS-CoV-2. nih.govnih.gov One study noted that 5-bromo and 5-nitro indole derivatives were less cytostatic than their 5-chloro counterparts against HIV-1, highlighting the importance of the specific halogen substitution in modulating biological effects. nih.gov

Enzyme Inhibition Beyond Chromogenic Substrates

Beyond its well-known use in chromogenic assays, this compound and its derivatives are significant for their ability to inhibit various enzymes, a property crucial for drug development. The core structure serves as a foundation for designing molecules that can target specific enzymes involved in disease pathways. chemimpex.com For example, (5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate (B85987) is utilized as a substrate to detect the activity of carboxylesterase. The inherent reactivity of the halogenated indole ring makes it a valuable precursor for creating novel bioactive compounds with potential applications in treating a range of conditions, from infections to cancer, by targeting key enzymes. chemsynlab.com

Phosphodiesterase Inhibition and cGMP Modulation

A key area of investigation for this compound derivatives is their role as inhibitors of phosphodiesterases (PDEs). PDEs are a family of enzymes that degrade cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP). google.com By inhibiting PDEs, specifically enzymes like PDE5, these indole derivatives can prevent the breakdown of cGMP, leading to its accumulation within cells. google.com

This modulation of cGMP levels is a critical signaling mechanism in various physiological processes. Elevated cGMP can lead to smooth muscle relaxation, vasodilation, and other cellular effects. Consequently, the ability of this compound-based compounds to inhibit phosphodiesterase activity makes them attractive candidates for developing therapies for cardiovascular diseases and other conditions where cGMP signaling is dysregulated. smolecule.com The development of selective PDE5 inhibitors is an active area of research, with various heterocyclic scaffolds, including indoles, being explored to create novel therapeutic agents. google.commdpi.comnih.gov

Anti-inflammatory Effects of Indole Derivatives

The indole scaffold is a well-established structural motif in a multitude of anti-inflammatory agents. rjptonline.org Derivatives of 5-bromo-1H-indole have been synthesized and evaluated for their potential to mitigate inflammatory responses. iajps.com Research has shown that various indole derivatives can effectively inhibit the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). dovepress.comacs.orgnih.gov

The anti-inflammatory potential of these compounds is often linked to the specific substitutions on the indole ring. nih.govontosight.aiontosight.ai For instance, a series of novel indole-2-one and 7-aza-2-oxindole derivatives demonstrated significant anti-inflammatory activity in macrophage models. dovepress.com Similarly, newly synthesized indole-2-carboxamide derivatives were found to effectively reduce the expression of LPS-induced TNF-α and IL-6. acs.org These findings underscore the importance of the indole nucleus as a template for designing new anti-inflammatory drugs. nih.goviucr.org

| Indole Derivative Class | Target/Assay | Key Finding | Reference |

|---|---|---|---|

| Indole-2-one derivatives | LPS-stimulated macrophages | Inhibited TNF-α and IL-6 release. | dovepress.com |

| Indole-2-carboxamide derivatives | LPS-stimulated macrophages | Effectively inhibited TNF-α and IL-6 expression. | acs.org |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Inhibited release of NO, IL-6, and TNF-α. | nih.gov |

| (R)-5-bromo-indole derivatives | Analgesic activity (tail immersion) | Showed significant analgesic effects, suggesting COX inhibition. | iajps.com |

Lead Compound Development and Drug Discovery

This compound is a valuable starting point, or lead compound, in the process of drug discovery. chemimpex.comontosight.ai Its structure can be systematically modified to create libraries of new compounds with diverse biological activities. ontosight.ai For example, this compound-3-carbaldehyde, a direct derivative, acts as a precursor for synthesizing more complex indole molecules with potential therapeutic value. smolecule.com The compound's utility extends to the development of novel agents for treating cancer and viral infections, where it serves as a foundational block for building molecules with targeted activities. chemsynlab.com

Synthesis of Novel Indole Derivatives with Enhanced Biological Activity

The chemical versatility of the this compound scaffold allows for its incorporation into a wide range of more complex molecular architectures, leading to novel derivatives with enhanced or specific biological activities. sigmaaldrich.com A common strategy involves electrophilic substitution or N-alkylation at the indole nitrogen to introduce new functional groups. iajps.com

For instance, multi-step synthesis pathways starting from precursors like 4-bromoaniline (B143363) can yield complex 5-bromo-indole derivatives. iajps.comd-nb.info One such approach involves the Fischer indole synthesis to construct the core ring, followed by further modifications. smolecule.comd-nb.info Researchers have successfully synthesized series of 5-bromoindole-2-carboxamides that have demonstrated potent antibacterial activity. d-nb.info Other synthetic explorations have focused on creating 5-bromo derivatives of indole phytoalexins and spiroindoles, which have shown antiproliferative effects. researchgate.netbeilstein-archives.org These synthetic efforts highlight the adaptability of the 5-bromo-indole core in generating new chemical entities for therapeutic evaluation. ontosight.aijst.go.jp

| Starting Material/Core | Synthetic Approach | Resulting Derivative Class | Targeted Activity | Reference |

|---|---|---|---|---|

| 4-Bromoaniline | Fischer Indole Cyclization, N-benzylation, Coupling | 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | Antibacterial | d-nb.info |

| 5-Bromoindole-3-carboxaldehyde oxime | Reduction, Reaction with CS2 and MeI | 5-Bromobrassinins | Antiproliferative | researchgate.net |

| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Electrophilic substitution at N-1 | (R)-5-Bromo-1-substituted-indole derivatives | Analgesic (COX-2 Inhibition) | iajps.com |

| 1-Acetyl-5-bromo-4-chloro-indol-3-ol | Glycosylation reaction | 5-Bromo-4-chloro-indol-3-yl-β-D-galactopyranoside | Chromogenic Substrate | google.com |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds like this compound into effective drug candidates. These studies systematically alter the chemical structure to understand how specific modifications affect biological activity. For indole derivatives, SAR studies have provided crucial insights into designing more potent and selective agents.

For example, a quantitative SAR (QSAR) analysis of indole-2-one derivatives revealed that high molecular polarizability and a low partition coefficient (ALogP) were favorable for their anti-inflammatory activity. dovepress.com In another study on indole-2-formamide derivatives, it was found that introducing electron-withdrawing groups at the amino position enhanced their anti-inflammatory effects. nih.gov SAR studies on antiviral indole derivatives have examined the impact of substituents at various positions of the indole ring, noting that changes at positions 4 and 5 can significantly influence activity against viruses like HIV-1. nih.gov These analyses, often complemented by molecular docking simulations, help to rationalize the observed biological data and guide the synthesis of next-generation compounds with improved therapeutic profiles. nih.govresearchgate.netresearchgate.net

Material Science and Nanotechnology Applications

The unique electronic properties of indole-based molecules make them valuable in the development of novel materials with specific functionalities.

Derivatives of this compound are being explored for their potential in creating new organic semiconductors. For instance, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is noted for its utility in the development of organic semiconductors. The broader family of halogenated indoles, including compounds like 5-bromo-6-chloro-1H-indole-2-carboxylic acid, are considered for creating materials with enhanced stability and reactivity, which is beneficial for electronics and nanotechnology. lookchem.com Research into (5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate, also known as BCIN, highlights its application as a building block for synthesizing novel materials and in fabricating nanostructures. chemsynlab.com

Indole and its derivatives are recognized for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. taylorfrancis.comresearchgate.net These organic molecules, which contain heteroatoms like nitrogen with available lone pair electrons and π-electrons, can adsorb onto metal surfaces, forming a protective barrier against corrosive agents. taylorfrancis.comscilit.com This adsorption can be influenced by the specific functional groups attached to the indole ring. mdpi.com

Studies on various indole derivatives have demonstrated their effectiveness as corrosion inhibitors. For example, compounds like 5-hydroxyindole (B134679) and 5-nitroindole (B16589) have shown significant inhibiting effects on mild steel corrosion. tandfonline.com Research on 1-allyl-5-chloro-indoline-2,3-dione and other 5-chloroisatin (B99725) derivatives has also confirmed their protective properties on mild steel in hydrochloric acid. jmcs.org.mximist.ma The mechanism often involves a mixed-type inhibition, affecting both anodic and cathodic reactions, with the adsorption process typically following established models like the Langmuir or Temkin isotherms. mdpi.comtandfonline.com

| Indole Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Type |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | 76.2 (at 90 ppm) | Mixed |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 81.2 (at 90 ppm) | Mixed |

| 5-hydroxyindole (HI) | Mild Steel | 0.5 M H₂SO₄ | 60 (at 0.0075M, 25-35°C) | More pronounced on anodic process |

| Indole (IN) | Mild Steel | 0.5 M H₂SO₄ | 97 (at 0.005-0.0075M, 25-35°C) | More pronounced on anodic process |

| 1-allyl-5-chloro-indoline-2,3-dione (P2) | Mild Steel | 1 M HCl | Increases with concentration | Mixed |

Agricultural Chemistry Applications

The biological activity of indole derivatives extends to the field of agriculture, where they show potential as active ingredients in agrochemicals.

This compound is identified as an important intermediate in the synthesis of agrochemicals. lookchem.com The unique structure of halogenated indoles, such as 5-bromo-6-chloro-1H-indole-2-carboxylic acid, is being investigated for the development of more effective and environmentally friendly pesticides and herbicides. lookchem.com The antimicrobial properties of compounds like 1H-Indol-3-ol, 5-bromo-4-chloro- suggest potential applications in pest control. smolecule.com Furthermore, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate shows promise for creating new agrochemicals with improved efficacy.

Glycobiology Research

Derivatives of this compound are widely used as chromogenic substrates in glycobiology to detect the activity of specific enzymes. When cleaved by the target enzyme, these substrates produce a colored product, allowing for visual identification and quantification of enzymatic activity.

For example, 5-Bromo-4-chloro-1H-indol-3-yl β-D-xylopyranoside is used in glycobiology research. targetmol.com Similarly, various glycosylated derivatives serve as substrates for different enzymes:

5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside is a chromogenic substrate for α-L-Fucosidase. medchemexpress.com

5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside is used for detecting β-galactosidase activity. medchemexpress.com

5-Bromo-4-chloro-1H-indol-3-yl-β-D-cellotetraoside is employed to detect cellulase (B1617823) activity. biosynth.com

The well-known substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is cleaved by β-galactosidase to produce a blue precipitate, a technique fundamental to molecular biology for monitoring gene expression. wikipedia.org

Gene Expression and Cell Transformation Studies

In the realm of molecular biology and genetics, derivatives of this compound are instrumental as reporter molecules in studies of gene expression and cell transformation. The compound 5-bromo-4-chloro-3-indolyl phosphate (BCIP) is a key chromogenic substrate used to detect alkaline phosphatase activity in techniques like immunoblotting and in situ hybridization. wikipedia.org When BCIP is hydrolyzed by alkaline phosphatase, it forms a blue precipitate, indicating the presence and location of the enzyme, which is often linked to a gene of interest. wikipedia.org

Similarly, 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-GlcA) is used as a chromogenic substrate in GUS (β-glucuronidase) reporter systems, a common tool in plant sciences to study promoter activity and gene expression patterns. frontiersin.org The cleavage of X-GlcA by GUS results in a colored product, visually marking the cells or tissues where the gene of interest is expressed. frontiersin.org These reporter gene systems are crucial for identifying transformed cells and for fundamental studies of gene expression. scispace.com For instance, they have been used to track the transformation of genes in plants like Camelina sativa. scielo.br

Analytical Chemistry as a Standard in Quantification

While not typically employed as a classical analytical standard in the same vein as a certified reference material for instrument calibration, this compound is a cornerstone compound for the indirect quantification of various enzymatic activities through its derivatives. Its application in analytical chemistry lies in its role as a chromogenic and fluorogenic precursor. When conjugated to a specific enzyme substrate, its derivatives serve as powerful tools for quantitative assays.

The fundamental principle involves the enzymatic cleavage of a substrate molecule from the 5-bromo-4-chloro-1H-indol-3-yl moiety (also known as 5-bromo-4-chloro-indoxyl). Once liberated, this indoxyl molecule undergoes rapid oxidation and dimerization to form an intensely colored, insoluble blue precipitate: 5,5′-dibromo-4,4′-dichloro-indigo. The amount of this colored product formed is directly proportional to the activity of the target enzyme, allowing for its quantification.

Detailed research has established the utility of various this compound-based substrates in quantitative analytical methods. For instance, derivatives such as 5-bromo-4-chloro-1H-indol-3-yl phosphate are standard substrates in phosphatase assays. medchemexpress.com The enzymatic removal of the phosphate group by phosphatases yields the indoxyl precursor, leading to the colored dimer that can be measured. medchemexpress.com Similarly, 5-Bromo-4-chloro-1H-indol-3-yl-β-D-cellotetraoside is used as a chromogenic substrate to specifically detect and quantify cellulase activity in bacteria. biosynth.com The enzymatic cleavage of the cellotetraoside linkage releases the 5-bromo-4-chloro-indoxyl, resulting in a quantifiable blue color change. biosynth.com

The quantification of the resulting colored product is typically performed using spectrophotometric methods. medchemexpress.com This allows for the sensitive measurement of enzyme activity in various samples, from bacterial cultures to complex biological matrices. nih.gov The high molar absorptivity of the resulting indigo dye provides excellent sensitivity for these assays. In addition to spectrophotometry, fluorometric methods can also be employed for quantification, offering even higher sensitivity in some applications. medchemexpress.com

The analytical techniques used for the quantification of indole derivatives, in general, are well-established and include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). creative-proteomics.comrjpharmacognosy.irnih.gov While these methods are more often used for separating and identifying a wide range of indole compounds, the specific quantitative assays based on this compound derivatives rely on the unique properties of the chromogenic product formed. For instance, a hydroxylamine-based assay has been developed for the specific and sensitive measurement of indole in complex biological samples, with detection at an optimal wavelength of 530 nm. nih.gov

The table below summarizes the analytical methods and detection principles associated with the use of this compound derivatives in quantitative assays.

| Derivative/Product | Target Analyte/Enzyme | Analytical Technique | Detection Principle | Wavelength (nm) | Reference |

| 5-Bromo-4-chloro-1H-indol-3-yl phosphate | Phosphatases | Spectrophotometry, Fluorometry | Measurement of the yellow product formed after enzymatic conversion. | Not Specified | medchemexpress.com |

| (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | Phosphatases, Carboxylesterases | Spectrophotometry, Fluorometry | Quantification of the released indole derivative or fatty acids. | Not Specified | |

| 5-Bromo-4-chloro-1H-indol-3-yl-β-D-cellotetraoside | Cellulase | Visual/Spectrophotometry | Formation of a blue to blue-green color upon cleavage. | Not Specified | biosynth.com |

| 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside | Fucosidases | HPLC, UV-Vis Spectroscopy, LC-MS | Enzymatic cleavage releases a detectable product. | Not Specified | chemsynlab.com |

| Indole (general) | Indole | Spectrophotometry (Hydroxylamine-based assay) | Formation of a pink solution. | 530 | nih.gov |

Derivatives and Analogues of 5 Bromo 4 Chloro 1h Indole

Synthetically Modified Derivatives

5-Bromo-4-chloro-3-indolyl acetate (B1210297)

5-Bromo-4-chloro-3-indolyl acetate is recognized as a histochemical substrate for the enzyme esterase. It is an acetate ester that results from the formal condensation of the carboxy group of acetic acid with the hydroxy group of 5-bromo-4-chloroindoxyl. chemspider.commdpi.com This compound is utilized as a molecular tool in a variety of biochemical applications. echemi.com

Table 1: Properties of 5-Bromo-4-chloro-3-indolyl acetate

| Property | Value | Source |

| Molecular Formula | C10H7BrClNO2 | chemspider.com |

| Molecular Weight | 288.53 g/mol | chemspider.com |

| Physical Form | Powder to crystal | chemspider.com |

| Color | White to Light yellow | chemspider.com |

| Melting Point | 106-107℃ | chemspider.com |

| Boiling Point | 429℃ | chemspider.com |

| Storage Temperature | -20°C | chemspider.com |

Sodium 5-bromo-4-chloro-3-indolyl phosphate (B84403)

Sodium 5-bromo-4-chloro-3-indolyl phosphate, commonly abbreviated as BCIP, is an artificial chromogenic substrate widely used for the sensitive colorimetric detection of alkaline phosphatase activity. wikipedia.orglabnovo.com Its application is prevalent in various molecular biology techniques, including immunoblotting, in situ hybridization, and immunohistochemistry. wikipedia.orgechemi.com BCIP is often used in conjunction with nitro blue tetrazolium chloride (NBT). wikipedia.org

When alkaline phosphatase acts on BCIP, it cleaves the phosphate group, leading to the formation of 5-bromo-4-chloro-3-indoxyl. This intermediate product is then oxidized by atmospheric oxygen to form a blue-colored precipitate, 5,5′-dibromo-4,4′-dichloro-indigo. wikipedia.org In the presence of NBT, the indoxyl is oxidized by NBT, which is concurrently reduced to form an insoluble dark blue diformazan precipitate. wikipedia.org This reaction produces a highly visible and stable colored product at the site of enzyme activity. echemi.com The disodium (B8443419) salt of BCIP is soluble in water. echemi.comrsc.org

Table 2: Properties of Sodium 5-bromo-4-chloro-3-indolyl phosphate

| Property | Value | Source |

| IUPAC Name | 5-Bromo-4-chloro-1H-indol-3-yl dihydrogen phosphate | labnovo.com |

| Synonym | BCIP, X-phosphate | labnovo.com |

| Molecular Formula | C8H6BrClNO4P (Acid form) | labnovo.com |

| Molar Mass | 326.47 g·mol−1 (Acid form) | labnovo.com |

| Appearance | Colorless | labnovo.com |

| Solubility in water | Soluble (sodium salt) | labnovo.com |

| Storage Temperature | -20°C | echemi.com |

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

This compound serves as a chromogenic substrate for the enzyme N-Acetyl-β-D-glucosaminidase. nih.govmdpi.com The enzymatic cleavage of the glycosidic bond by N-Acetyl-β-D-glucosaminidase releases the 5-bromo-4-chloro-3-indoxyl, which then oxidizes to form an insoluble blue chromophore. mdpi.com This characteristic makes it a useful tool in histochemistry for the detection of enzyme activity. nih.govmdpi.com

Table 3: Properties of 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

| Property | Value | Source |

| CAS Number | 4264-82-8 | nih.gov |

| Synonym | X-GlcNAc | medchemexpress.com |

| Molecular Formula | C16H18BrClN2O6 | nih.gov |

| Molecular Weight | 449.69 g/mol | nih.gov |

| Physical Form | Solid | google.com |

| Storage Temperature | 2-8°C (short term), -15°C (long term) | nih.gov |

(5-Bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate (B1201768)

(5-Bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is an ester derivative of 5-bromo-4-chloro-1H-indole. While specific research on this exact compound is limited, the synthesis of similar indolyl esters, such as 5-bromo-6-chloro-3-indoxyl octanoate (B1194180), has been documented. cymitquimica.com These related compounds are synthesized via the selective esterification of the corresponding indolyl alcohol with an acyl chloride (e.g., octanoyl chloride). cymitquimica.com Such indolyl esters are often developed as chromogenic substrates for the detection of specific enzymes. cymitquimica.com For instance, 5-bromo-6-chloro-3-indoxyl octanoate is used as a chromogenic probe for the detection of Salmonella, which contains a specific octanoate esterase. cymitquimica.com This suggests a probable application for (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate as a substrate for detecting lipase (B570770) or esterase activity.

Table 4: Properties of (5-Bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate

| Property | Value | Source |

| CAS Number | 138898-69-8 | ambeed.com |

| Predicted Function | Chromogenic substrate for lipase/esterase | cymitquimica.com |

Beta-L-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy-

This compound is a synthetic glycoside that links a 6-deoxy-beta-L-galactopyranose sugar moiety to the 5-bromo-4-chloro-1H-indol-3-yl group through a glycosidic bond. The structure's indole (B1671886) portion is substituted with bromine and chlorine, which can affect the molecule's reactivity and biological properties. The synthesis of such compounds typically involves glycosylation reactions to form the bond between the sugar derivative and the indole moiety. As a member of the glycoside and indole derivative classes, it holds potential for investigation in biochemistry and pharmacology for various biological activities.

Table 5: Properties of Beta-L-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy-

| Property | Value | Source |

| Molecular Formula | C14H15BrClNO5 | |

| Compound Class | Synthetic Glycoside | |

| Key Structural Features | 6-deoxy-galactose ring, substituted indole | |

| Synthetic Method | Glycosylation reactions |

1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro-

1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro- is an indole derivative characterized by the presence of acetyl, bromo, and chloro substituents. The synthesis of this compound generally involves multi-step chemical reactions starting from simpler indole precursors. It is considered a valuable intermediate in organic synthesis. Its structure facilitates the creation of more complex molecules that may have potential pharmacological activity, serving as a building block for researchers developing novel compounds.

Table 6: Properties of 1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro-

| Property | Value | Source |

| IUPAC Name | 1-acetyl-5-bromo-4-chloro-1H-indol-3-ol | cymitquimica.com |

| Molecular Formula | C10H7BrClNO2 | ambeed.com |

| Molecular Weight | 288.52 g/mol | ambeed.com |

| Physical Form | Yellowish powder | cymitquimica.com |

| Melting Point | 171-175 °C | cymitquimica.com |

| Primary Application | Intermediate in organic synthesis |

5-Bromo-4-chloro-3-indolyl palmitate

5-Bromo-4-chloro-3-indolyl palmitate, also known as X-Pal, is a chromogenic substrate primarily used for the detection of lipase activity. mdpi.com The enzymatic cleavage of the palmitate group from the indolyl core by lipase releases 5-bromo-4-chloro-indoxyl. This intermediate product then undergoes dimerization and oxidation to form a blue-green precipitate. mdpi.com This distinct color change allows for the visual identification of lipase-producing microorganisms on culture media or for the quantification of lipase activity in various assays. mdpi.com

The synthesis of this compound can be achieved through the esterification of 5-bromo-4-chloro-1H-indol-3-ol with palmitoyl (B13399708) chloride. One described method involves a two-step reaction beginning with the condensation of 4-chloro-1H-indole-3-carboxylic acid with thionyl chloride (SOCl2), followed by esterification with hexadecanol (B772) using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org

Table 1: Properties of 5-Bromo-4-chloro-3-indolyl palmitate

| Property | Value |

| Synonym | X-Pal, (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate (B85987), BCIN |

| Molecular Formula | C24H35BrClNO2 |

| Molecular Weight | 484.9 g/mol biosynth.com |

| Appearance | White crystalline powder wikipedia.org |

| Solubility | Sparingly soluble in methanol (B129727) and ethanol; moderately soluble in DMSO and DMF wikipedia.org |

| Melting Point | 121-125°C wikipedia.org |

| Primary Application | Chromogenic substrate for lipase mdpi.com |

Ammonium (B1175870) 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S)-2-((di-tert-butoxyphosphoryl)oxy)cyclohexyl)phosphate

Specific research findings on Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S)-2-((di-tert-butoxyphosphoryl)oxy)cyclohexyl)phosphate are limited in publicly accessible literature. However, related compounds, such as 5-bromo-4-chloro-3-indoxyl phosphate (BCIP), are widely used as chromogenic substrates for phosphatases, particularly alkaline phosphatase. nih.govbohrium.com BCIP is converted by the enzyme into a blue, insoluble precipitate, often in conjunction with Nitro Blue Tetrazolium (NBT), which enhances the signal. bohrium.comgoogle.com Another related compound, 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, serves as a chromogenic indicator for phosphatidyl-inositol specific phospholipase C (PI-PLC), an enzyme found in various pathogenic bacteria like Listeria, Clostridium, Bacillus, and Staphylococcus. mdpi.com Cleavage of this substrate by PI-PLC results in a blue-green precipitate, enabling the identification of these microorganisms. mdpi.com Based on the structure of these related compounds, it can be inferred that the ammonium salt of the di-tert-butoxyphosphoryl)oxy)cyclohexyl)phosphate derivative likely functions as a substrate for specific phosphatases or phospholipases, with the bulky protecting groups potentially conferring specificity for certain enzymes.

5-Bromo-4-chloro-3-indolyl β-D-lactopyranoside (X-gal)

5-Bromo-4-chloro-3-indolyl β-D-lactopyranoside, commonly known as X-gal, is a cornerstone chromogenic substrate in molecular biology for the detection of β-galactosidase activity. nih.govmdpi.com Its primary application is in blue-white screening, a technique used to identify recombinant bacteria in cloning experiments. nrfhh.comnih.gov

The principle of blue-white screening relies on the functional inactivation of the lacZ gene, which encodes for β-galactosidase. nih.gov When a foreign DNA fragment is successfully inserted into the lacZ gene within a plasmid vector, the gene is disrupted, and a functional β-galactosidase enzyme is not produced. mdpi.comtandfonline.com Bacterial colonies containing this recombinant plasmid will therefore appear white when grown on a medium containing X-gal. tandfonline.com Conversely, colonies with a non-recombinant plasmid (i.e., without the inserted DNA) will have a functional lacZ gene, produce active β-galactosidase, and will turn blue. mdpi.comnrfhh.com

The mechanism of color formation involves the enzymatic cleavage of X-gal by β-galactosidase into galactose and 5-bromo-4-chloro-3-hydroxyindole. openmedicinalchemistryjournal.com The latter product then spontaneously dimerizes and is oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble, intensely blue precipitate. nrfhh.comopenmedicinalchemistryjournal.com Beyond cloning, X-gal is also utilized as a reporter in gene expression studies, protein-protein interaction analyses using the two-hybrid system, and in various immunoassays. tandfonline.comopenmedicinalchemistryjournal.com

Table 2: Properties and Applications of X-gal

| Property | Value/Description |

| Synonyms | X-gal, BCIG, 5-Bromo-4-chloro-3-indolyl-β-D-galactoside |

| Molecular Formula | C14H15BrClNO6 nih.gov |

| Molecular Weight | 408.63 g/mol |

| Appearance | White to off-white powder |

| Primary Application | Chromogenic substrate for β-galactosidase in blue-white screening nih.govmdpi.com |

| Mechanism of Action | Hydrolyzed by β-galactosidase to form a blue precipitate openmedicinalchemistryjournal.com |

5-Bromo-4-chloro-1H-indol-3-yl-β-D-cellotetraoside

This compound is a chromogenic substrate specifically designed for the detection of cellulase (B1617823) activity. Upon enzymatic cleavage by cellulase, it releases 5-bromo-4-chloro-indoxyl, which then forms a blue to blue-green colored product. This makes it a useful tool in research related to bacterial cellulase detection and the study of biomass conversion.

Table 3: Characteristics of 5-Bromo-4-chloro-1H-indol-3-yl-β-D-cellotetraoside

| Property | Value/Description |

| Molecular Formula | C32H45BrClNO21 |

| Molecular Weight | 895.05 g/mol |

| Primary Application | Chromogenic substrate for cellulase |

| Detection Principle | Enzymatic cleavage releases a precursor that forms a blue-green precipitate |

5-Bromo-4-chloro-1H-indol-3-yl β-D-xylopyranoside

5-Bromo-4-chloro-1H-indol-3-yl β-D-xylopyranoside is a specialized substrate used in the field of glycobiology research. It is designed for the detection of β-xylosidase activity. The enzymatic hydrolysis of the glycosidic bond by β-xylosidase releases the 5-bromo-4-chloro-indoxyl chromophore, leading to the formation of a colored precipitate, which allows for the identification and quantification of the enzyme's presence and activity.

Table 4: Information on 5-Bromo-4-chloro-1H-indol-3-yl β-D-xylopyranoside

| Property | Value/Description |

| Molecular Formula | C13H13BrClNO5 |

| Molecular Weight | 378.60 g/mol |

| Primary Application | Substrate for β-xylosidase in glycobiology research |

| Research Area | Glycobiology, Microbiology |

5-Bromo-4-chloro-1H-indol-3-yl nonanoate (B1231133)

This derivative serves as a fluorogenic substrate for the detection of various enzymes, including β-galactosidase, α-chymotrypsin, and β-glucuronidase. Unlike chromogenic substrates that produce a colored precipitate, the enzymatic cleavage of the nonanoate ester linkage from this compound yields a fluorescent product. This fluorescence can be detected with a fluorimeter or luminometer, offering a potentially more sensitive method for enzyme detection. Its applications include enzyme activity assays and potentially the detection of bacteria in culture media or food testing.

Table 5: Details of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate

| Property | Value/Description |

| Primary Application | Fluorogenic substrate for various enzymes (e.g., β-galactosidase, α-chymotrypsin, β-glucuronidase) |

| Detection Principle | Enzymatic cleavage produces a fluorescent product |

| Potential Uses | Enzyme assays, bacterial detection |

Structurally Related Indole Compounds in Research

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its ability to interact with a wide range of biological targets. This structural versatility has led to the development of numerous indole derivatives with diverse pharmacological activities.

Indole-containing compounds are central to many approved drugs and are actively being investigated for new therapeutic applications. mdpi.com For example, indole alkaloids such as vinblastine (B1199706) and vincristine (B1662923) are used as anticancer agents that inhibit tubulin polymerization. Other indole derivatives have shown promise as inhibitors of protein kinases and histone deacetylases, which are key targets in cancer therapy.

In the realm of neurodegenerative diseases, indole-based compounds are being developed to modulate molecular targets involved in conditions like Alzheimer's and Parkinson's disease. wikipedia.org The indole nucleus is also a key feature in neurotransmitters like serotonin (B10506), and many drugs targeting serotonin receptors for the treatment of depression and anxiety are indole derivatives. openmedicinalchemistryjournal.com

Furthermore, research has demonstrated the potential of indole derivatives as anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents. The ability to modify the indole ring at various positions allows for the fine-tuning of a compound's pharmacological properties, making it a valuable starting point for the design of new and more effective therapeutic agents.

5-Bromo-6-chloro-1H-indol-3-yl acetate

5-Bromo-6-chloro-1H-indol-3-yl acetate is a derivative of the aromatic heterocyclic compound indole. medchemexpress.commedchemexpress.combiozol.de It is recognized for its role in research settings, particularly in studies related to enzyme kinetics and protein-ligand interactions. medchemexpress.com This compound is classified as a biomaterial or organic compound relevant to life science research. medchemexpress.com

Interactive Data Table

| Property | Value |

| IUPAC Name | (5-bromo-6-chloro-1H-indol-3-yl) acetate alfa-chemical.com |

| CAS Number | 102185-48-8 biozol.de |

| Molecular Formula | C10H7BrClNO2 alfa-chemical.com |

| Molecular Weight | 288.52 g/mol alfa-chemical.com |

| Boiling Point | 429.25 °C at 760 mmHg alfa-chemical.com |

1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol

Also known as 1-(5-bromo-6-chloro-3-hydroxyindol-1-yl)ethanone, this compound is noted for its utility in medicinal chemistry and organic synthesis. chemimpex.com It serves as a crucial intermediate in the creation of various pharmaceuticals. chemimpex.com Specifically, its structural properties are leveraged in the development of anti-cancer agents to enhance biological activity. chemimpex.com In biological research, it is used to study the mechanisms of indole derivatives, which are important in cellular signaling and regulation. chemimpex.com The compound also has applications in materials science for developing novel materials like organic semiconductors. chemimpex.com

Interactive Data Table

| Property | Value |

| IUPAC Name | 1-(5-bromo-6-chloro-3-hydroxyindol-1-yl)ethanone nih.gov |

| CAS Number | 90766-88-4 nih.govalfa-chemistry.com |

| Molecular Formula | C10H7BrClNO2 nih.govalfa-chemistry.com |

| Molecular Weight | 288.52 g/mol nih.gov |

| Synonyms | 5-Bromo-6-chloro-indoxyl acetate; N-Acetyl-5-bromo-6-chloro-3-hydroxy-1H-indole nih.govbiosynth.com |

5-Bromo-6-chloro-1H-indole

5-Bromo-6-chloro-1H-indole is a fine chemical utilized as a building block for research chemicals and specialty chemicals. biosynth.com It is soluble in chloroform (B151607) and benzene (B151609) but not in water. biosynth.com This compound is a useful intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and dyes. biosynth.coma2bchem.com

Interactive Data Table

| Property | Value |